Electrophilic Reactivity: Alkyl Bromide vs. Primary Amine and Azide Functional Handles
CAS 918422-31-8 contains a secondary alkyl bromide (1-bromoethyl), a functional group with well-established reactivity as an electrophile in nucleophilic displacement reactions. In contrast, the closest commercially available analogs—the ethyl derivative (CAS 918422-30-7) and the aminoethyl derivative (CAS 918422-33-0)—lack this electrophilic center . The azidoethyl analog (CAS 918422-32-9) provides a 1,3-dipolar cycloaddition handle, but does not serve as a direct electrophilic alkylating agent . Quantitative comparison of leaving-group propensity is inferred from the pKₐ of the conjugate acid: Br⁻ (pKₐ ≈ –9) is an excellent leaving group, whereas NH₂ would require conversion to a better leaving group (e.g., diazotization), and N₃ is a poor leaving group without reduction. This difference is critical for applications requiring direct alkylation of nucleophilic residues (e.g., cysteine thiols) in covalent inhibitor design.
| Evidence Dimension | Leaving-group ability of the 1-substituted ethyl side chain |
|---|---|
| Target Compound Data | 1-Bromoethyl (Br⁻ leaving group; conjugate acid pKₐ ≈ –9) |
| Comparator Or Baseline | Ethyl (no leaving group); 1-Aminoethyl (requires activation); 1-Azidoethyl (poor leaving group without reduction) |
| Quantified Difference | Not directly quantified in available sources; inferred from well-established physical organic chemistry principles. |
| Conditions | Nucleophilic displacement reaction context (class-level inference) |
Why This Matters
For procurement decisions in covalent inhibitor or chemical probe synthesis, the intrinsic electrophilicity of the 1-bromoethyl group eliminates the need for additional activation steps required by the amino or azido analogs.
